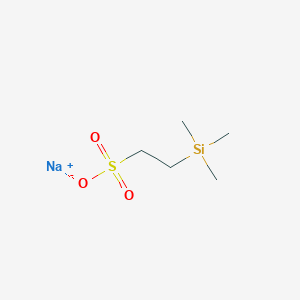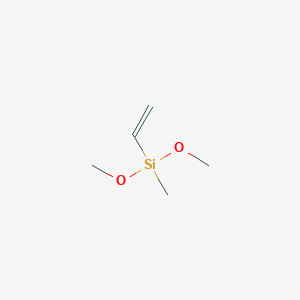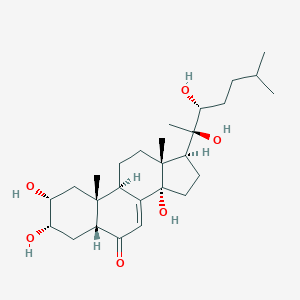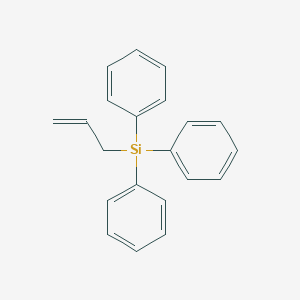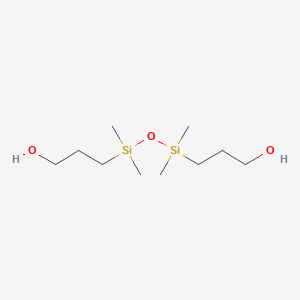
3,3'-(1,1,3,3-四甲基二硅氧烷-1,3-二基)双(丙烷-1-醇)
描述
3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol is a useful research compound. Its molecular formula is C10H26O3Si2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硅聚合物生产中的单体
该化合物用作生产硅聚合物的单体 . 硅聚合物具有广泛的应用,包括在密封剂、粘合剂、润滑剂、医药、烹饪用具和绝缘材料的生产中。
其他有机硅化合物的先驱
它作为制备其他有机硅化合物的先驱 . 有机硅化合物广泛应用于许多领域,包括医药、材料科学和聚合物。
非水聚合物制备
该化合物用于非水聚合物制备 . 这在水可能会干扰聚合过程或降解所得聚合物的情况下特别有用。
实验室试剂
作用机制
Target of Action
It is known that this compound is a type of organosilicon compound, which are often used in the synthesis of polymers and other complex organic compounds .
Mode of Action
This compound contains reactive Si-H groups in its molecular structure . These groups can participate in hydrosilylation reactions, which involve the addition of Si-H across a carbon-carbon double bond . This allows the compound to act as a reducing agent in certain reactions .
Biochemical Pathways
It is known that organosilicon compounds like this one can be used in the synthesis of copolymers . These copolymers can have a wide range of applications, from materials science to biochemistry .
Pharmacokinetics
It is known that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action largely depends on the specific reaction it is involved in . In general, it can be used to synthesize a variety of other compounds, including mono-functionalized siloxane derivatives and alkyl halides .
Action Environment
The action of this compound can be influenced by various environmental factors . For example, it is sensitive to moisture and reacts with aqueous base . Therefore, it is typically stored under inert gas and at low temperatures . Additionally, the compound’s reactivity can be influenced by the presence of catalysts .
属性
IUPAC Name |
3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPWSRVEMSGMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170899 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18001-97-3 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What role does 1,3-bis(hydroxypropyl)tetramethyldisiloxane play in the synthesis of organometallic polymers described in the research?
A1: In the research paper "New Organometallic Polymers by Polycondensation of Ferrocene and Siloxane Derivatives" [], 1,3-bis(hydroxypropyl)tetramethyldisiloxane (HP0) acts as a monomer alongside 1,1'-di(chlorocarbonyl)ferrocene (CAFc) to create novel polyester polymers. The researchers aimed to synthesize and characterize a series of condensation polymers incorporating both ferrocene and siloxane units to study their combined properties.
Q2: How does the incorporation of 1,3-bis(hydroxypropyl)tetramethyldisiloxane into the polymer backbone influence the material's properties?
A2: While the paper doesn't directly compare the properties of polymers with and without HP0, it highlights that incorporating siloxane units generally aims to improve properties like flexibility, thermal stability, and solubility. [] The researchers investigated the synthesized polymers' thermal, mesomorphic, viscometric, and solubility behaviors, suggesting these properties are influenced by the presence of HP0 in the polymer structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


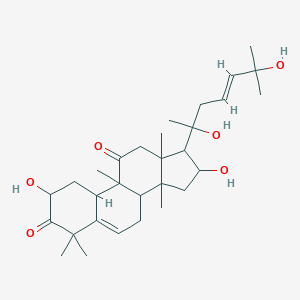


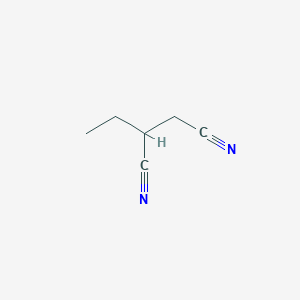
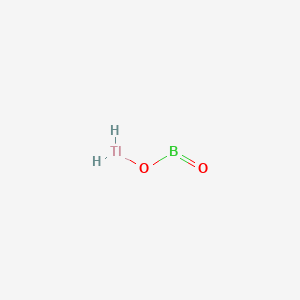
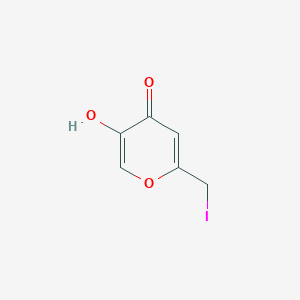
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
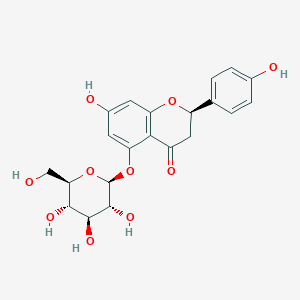
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
